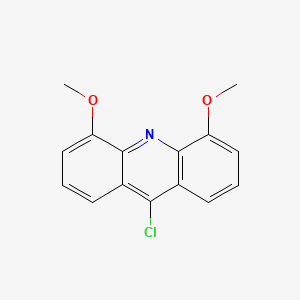
9-Chloro-4,5-dimethoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-4,5-dimethoxyacridine is a heteroaromatic compound belonging to the acridine family. Acridines are known for their tricyclic structure containing a nitrogen atom. This particular compound is characterized by the presence of chlorine and methoxy groups at the 9th, 4th, and 5th positions, respectively. Acridine derivatives have been widely studied due to their diverse applications in medicinal chemistry, particularly as antibiotics, antimalarials, and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4,5-dimethoxyacridine typically begins with 4,5-dimethoxyacridone as the starting material. The process involves halogenation at the 9th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Chloro-4,5-dimethoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form acridone derivatives or reduced to acridane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) in methanol under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of 9-substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of acridane derivatives.
Wissenschaftliche Forschungsanwendungen
9-Chloro-4,5-dimethoxyacridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Chloro-4,5-dimethoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in the replication process .
Vergleich Mit ähnlichen Verbindungen
- 9-Bromo-4,5-dimethoxyacridine
- 9-Fluoro-4,5-dimethoxyacridine
- 9-Triflate-4,5-dimethoxyacridine
- 9-Lithiated-4,5-dimethoxyacridine
Comparison:
- 9-Bromo-4,5-dimethoxyacridine: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different photophysical properties .
- 9-Fluoro-4,5-dimethoxyacridine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity .
- 9-Triflate-4,5-dimethoxyacridine: The triflate group enhances its reactivity in cross-coupling reactions .
- 9-Lithiated-4,5-dimethoxyacridine: Highly reactive intermediate used in various organic transformations .
9-Chloro-4,5-dimethoxyacridine stands out due to its unique combination of chlorine and methoxy groups, which impart specific chemical and photophysical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
89784-84-9 |
|---|---|
Molekularformel |
C15H12ClNO2 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
9-chloro-4,5-dimethoxyacridine |
InChI |
InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3 |
InChI-Schlüssel |
PWMQDSYKIUIZDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


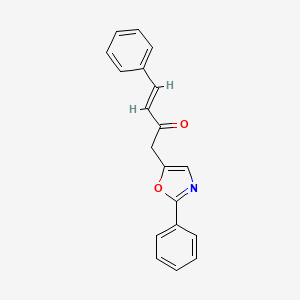

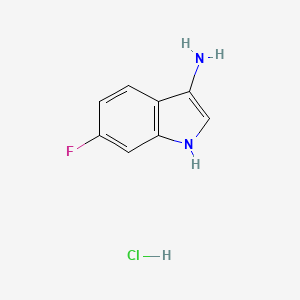
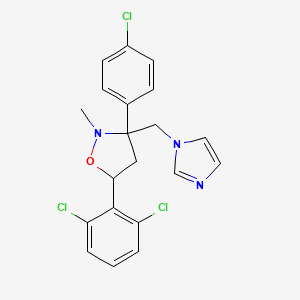
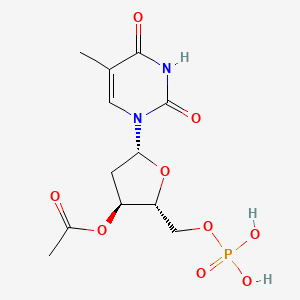
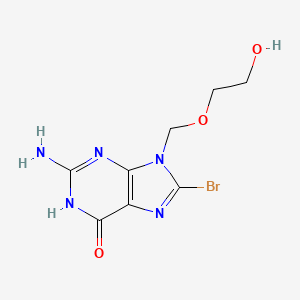
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
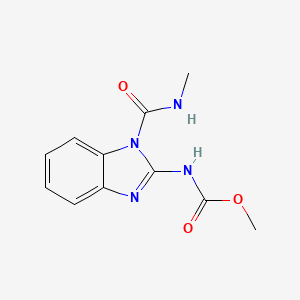
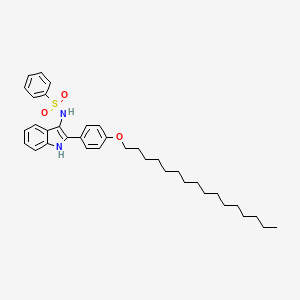
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
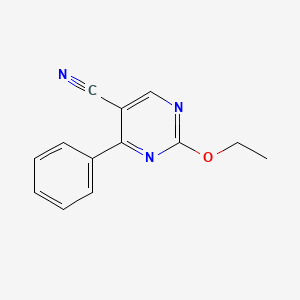
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
